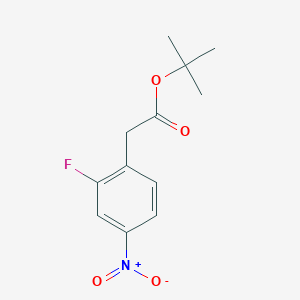
tert-Butyl 2-(2-fluoro-4-nitrophenyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 2-(2-fluoro-4-nitrophenyl)acetate: is an organic compound that belongs to the class of esters. It is characterized by the presence of a tert-butyl group, a fluorine atom, and a nitro group attached to a phenyl ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(2-fluoro-4-nitrophenyl)acetate typically involves the esterification of 2-fluoro-4-nitrophenylacetic acid with tert-butyl alcohol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or toluene.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining the quality of the product.
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl 2-(2-fluoro-4-nitrophenyl)acetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Hydrolysis: The ester group can be hydrolyzed to yield 2-fluoro-4-nitrophenylacetic acid and tert-butyl alcohol under acidic or basic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Major Products:
Nucleophilic Substitution: Products like 2-fluoro-4-nitrophenylamine or 2-fluoro-4-nitrophenylthiol.
Reduction: 2-fluoro-4-aminophenylacetate.
Hydrolysis: 2-fluoro-4-nitrophenylacetic acid and tert-butyl alcohol.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 2-(2-fluoro-4-nitrophenyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of tert-Butyl 2-(2-fluoro-4-nitrophenyl)acetate involves its interaction with various molecular targets depending on the type of reaction it undergoes. For example:
Nucleophilic Substitution: The fluorine atom is displaced by a nucleophile, forming a new bond with the nucleophile.
Reduction: The nitro group is reduced to an amino group through the transfer of electrons from the reducing agent.
Hydrolysis: The ester bond is cleaved by the addition of water, resulting in the formation of an acid and an alcohol.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl 2-(2-fluoro-4-nitrophenyl)acetate can be compared with similar compounds such as:
t-Butyl 2-chloro-4-nitrophenylacetate: Similar structure but with a chlorine atom instead of fluorine.
t-Butyl 2-fluoro-4-aminophenylacetate: Similar structure but with an amino group instead of a nitro group.
t-Butyl 2-fluoro-4-nitrobenzoate: Similar structure but with a benzoate ester instead of a phenylacetate ester.
Eigenschaften
Molekularformel |
C12H14FNO4 |
|---|---|
Molekulargewicht |
255.24 g/mol |
IUPAC-Name |
tert-butyl 2-(2-fluoro-4-nitrophenyl)acetate |
InChI |
InChI=1S/C12H14FNO4/c1-12(2,3)18-11(15)6-8-4-5-9(14(16)17)7-10(8)13/h4-5,7H,6H2,1-3H3 |
InChI-Schlüssel |
GQJRIUFRAGQVNM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)CC1=C(C=C(C=C1)[N+](=O)[O-])F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


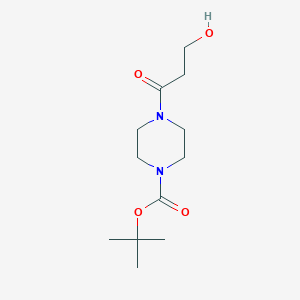
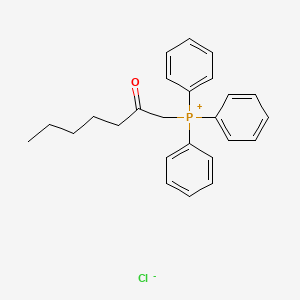

![1-[6-(Nonyloxy)-2,3-dihydro-1H-inden-1-YL]piperazine](/img/structure/B8530696.png)
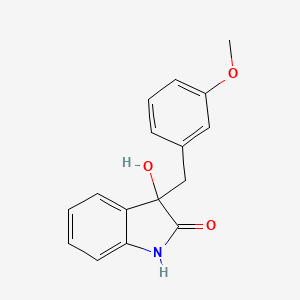
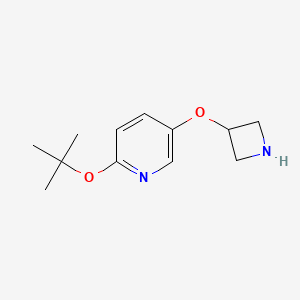

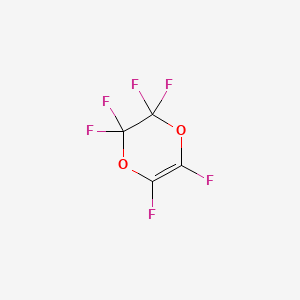
![Bis[4-(3-ethynylphenoxy)phenyl]methanone](/img/structure/B8530737.png)
![Ethyl 3-[(4-cyanophenyl)amino]-3-oxopropanoate](/img/structure/B8530741.png)
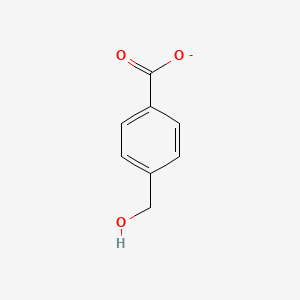
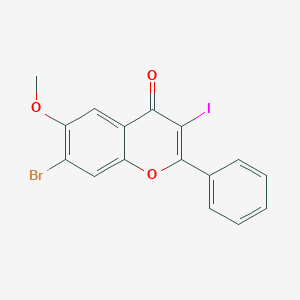
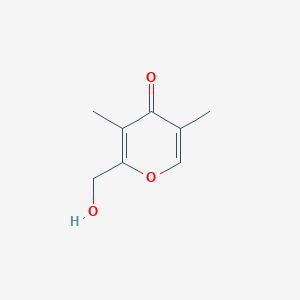
![Methyl 2-[4-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)phenyl]-2-methylpropanoate](/img/structure/B8530759.png)
